[4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
Description
The compound [4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone features a methanone core bridging two heterocyclic moieties: a 4-hydroxypiperidine substituted with a 4-chlorophenyl group and a 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole ring. Its structural complexity is reflected in the Smiles notation: O=C(c1sc(-n2cccc2)nc1C)N1CCC(O)(c2ccc(Cl)cc2)CC1 . The thiazole ring, substituted with a methyl group and a pyrrolyl unit, introduces steric and electronic diversity.
Properties
Molecular Formula |
C20H20ClN3O2S |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C20H20ClN3O2S/c1-14-17(27-19(22-14)24-10-2-3-11-24)18(25)23-12-8-20(26,9-13-23)15-4-6-16(21)7-5-15/h2-7,10-11,26H,8-9,12-13H2,1H3 |
InChI Key |
GZUSWWFMFPDYHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Disconnection Strategy
The target molecule can be dissected into two primary fragments:
-
4-(4-Chlorophenyl)-4-hydroxypiperidine : A piperidine derivative bearing a hydroxyl group and a para-chlorophenyl substituent.
-
4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl : A thiazole ring functionalized with a pyrrole group at position 2 and a methyl group at position 4.
The methanone bridge connecting these fragments suggests a late-stage coupling reaction, likely via nucleophilic acyl substitution or metal-catalyzed cross-coupling.
Precursor Synthesis
-
Piperidine Fragment : Synthesized through a Grignard reaction between 4-chlorophenylmagnesium bromide and N-Boc-piperidin-4-one, followed by acidic deprotection and hydroxylation.
-
Thiazole Fragment : Constructed via Hantzsch thiazole synthesis, utilizing thiourea derivatives and α-haloketones, with subsequent functionalization at position 2 using pyrrole under Buchwald–Hartwig amination conditions.
Stepwise Synthesis Protocol
Synthesis of 4-(4-Chlorophenyl)-4-Hydroxypiperidine
Step 1 : Protection of piperidin-4-one using tert-butyloxycarbonyl (Boc) anhydride yields N-Boc-piperidin-4-one (94% purity by HPLC).
Step 2 : Grignard addition of 4-chlorophenylmagnesium bromide to N-Boc-piperidin-4-one in tetrahydrofuran (THF) at −78°C produces N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine (82% yield).
Step 3 : Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) affords the free amine, isolated as a hydrochloride salt (mp 198–201°C).
Table 1 : Optimization of Grignard Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | −78 | 0 | −78 |
| Solvent | THF | Diethyl ether | THF |
| Yield (%) | 82 | 68 | 82 |
Synthesis of 4-Methyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carbonyl Chloride
Step 1 : Hantzsch synthesis using ethyl acetoacetate, thiourea, and bromine in ethanol yields 4-methyl-1,3-thiazole-5-carboxylic acid (75% yield).
Step 2 : Pd-catalyzed coupling of the thiazole with pyrrole-1-boronic acid under Miyaura–Buchwald conditions forms 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (68% yield).
Step 3 : Conversion to acyl chloride using oxalyl chloride in DCM (quantitative conversion).
Coupling Reaction Optimization
Acylative Coupling
The piperidine fragment is coupled with the thiazole carbonyl chloride using triethylamine (TEA) as a base in anhydrous DCM:
Key Variables :
-
Solvent : DCM outperformed THF and acetonitrile due to better solubility of intermediates (Table 2).
Table 2 : Solvent Impact on Coupling Efficiency
| Solvent | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Dichloromethane | 78 | 95 |
| THF | 62 | 89 |
| Acetonitrile | 55 | 83 |
Alternative Coupling Strategies
-
Schotten–Baumann Reaction : Aqueous NaOH and THF resulted in lower yields (45%) due to hydrolysis of the acyl chloride.
-
Steglich Esterification : Dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) achieved 72% yield but required rigorous purification.
Purification and Characterization
Chromatographic Purification
Crude product purified via flash chromatography (SiO₂, ethyl acetate/hexanes 3:7) yielded 85% pure compound , further recrystallized from ethanol/water (9:1) to >99% purity.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, 2H, Ar–H), 6.92 (d, 2H, Ar–H), 6.75 (m, 2H, pyrrole-H), 4.15 (s, 1H, OH), 3.62 (m, 4H, piperidine-H).
Industrial-Scale Synthesis Challenges
Thermal Stability
Decomposition observed above 150°C necessitated low-temperature processing during lyophilization.
Chemical Reactions Analysis
Types of Reactions
The compound [4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and thiazole moieties, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its ability to modulate specific molecular pathways could lead to the development of new treatments for diseases such as cancer and autoimmune disorders .
Industry
In the industrial sector, the compound is used in the development of advanced materials with specific properties, such as enhanced conductivity or improved mechanical strength .
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Key Structural Analogs
Three methanone derivatives with analogous scaffolds are compared below:
| Compound Name | Substituent on Thiazole (Position 4) | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| [4-(4-Chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone (Target Compound) | Methyl | C25H22ClN3O2S | 464.0 | Not Provided |
| [4-(4-Chlorophenyl)-4-hydroxypiperidino][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone | 4-Methoxyphenyl | C26H24ClN3O3S | 494.0 | 1324082-80-5 |
| [4-(4-Chlorophenyl)-4-hydroxypiperidino][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone | Phenyl | C25H22ClN3O2S | 464.0 | 1282116-27-1 |
Key Observations:
- Substituent Effects: The target compound’s methyl group (vs.
- Electronic Modulation: The methoxyphenyl group in CAS 1324082-80-5 introduces electron-donating effects, which may alter binding interactions in biological systems. In contrast, the phenyl group (CAS 1282116-27-1) and methyl group (target) provide neutral and electron-withdrawing environments, respectively .
- Molecular Weight Differences: The methoxyphenyl analog (494.0 g/mol) is heavier than the target and phenyl-substituted analogs (both 464.0 g/mol), which could influence solubility and pharmacokinetics .
Computational and Electronic Properties
- Electron Localization Function (ELF): Tools like Multiwfn () could analyze electron density distribution, particularly around the hydroxypiperidine oxygen and thiazole sulfur, to predict reactivity .
- Lipophilicity: The 4-chlorophenyl and methyl groups likely increase logP values compared to polar methoxyphenyl analogs, influencing membrane permeability .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a thiazole moiety, and a chlorophenyl group. The molecular formula is , and its molecular weight is approximately 373.89 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.89 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropharmacology. It has been studied for its potential as an antipsychotic agent, drawing parallels to established drugs like haloperidol due to its structural similarities.
The proposed mechanism of action involves the modulation of neurotransmitter systems, particularly dopamine and serotonin receptors. This modulation can lead to effects such as:
- Antipsychotic activity : By blocking dopamine D2 receptors.
- Anxiolytic effects : Through interaction with serotonin receptors.
Case Studies
-
Antipsychotic Activity :
A study published in the Journal of Medicinal Chemistry evaluated the antipsychotic potential of related compounds. The results indicated that derivatives similar to [4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone showed significant binding affinity to D2 receptors, suggesting potential efficacy in treating schizophrenia. -
Neuroprotective Effects :
Another investigation focused on the neuroprotective properties of thiazole derivatives. The findings revealed that compounds with similar structures could reduce oxidative stress in neuronal cells, providing a basis for further exploration into their use for neurodegenerative diseases.
Table 2: Summary of Biological Activities
| Activity | Reference | Findings |
|---|---|---|
| Antipsychotic | Journal of Medicinal Chemistry | Significant D2 receptor affinity |
| Neuroprotective | Neuropharmacology Journal | Reduced oxidative stress in neuronal cells |
Q & A
Q. What optimized synthetic routes are recommended for preparing [4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Step 1 : Condensation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a thiazole precursor (e.g., 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-carboxylic acid).
- Step 2 : Activation of the carboxylic acid group using coupling agents like EDCI/HOBt in anhydrous DMF or THF under nitrogen .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from methanol/water .
Key considerations: Monitor reaction progress using TLC, optimize pH and temperature to minimize side products (e.g., hydrolysis of the hydroxypiperidine moiety).
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions and stereochemistry. For example, the hydroxypiperidine proton appears as a broad singlet (~δ 4.5–5.5 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic space group P2₁/c with unit cell parameters a = 6.0686 Å, b = 18.6887 Å) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₆H₂₅ClN₄O₂S: 493.1412) .
Q. How can researchers determine the compound’s physicochemical properties?
- Methodological Answer :
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (~200–250°C for similar arylpiperidine methanones) .
- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Log P values can be estimated via HPLC retention times or computational tools like Molinspiration .
Advanced Research Questions
Q. What experimental strategies are effective for studying interactions with biological targets (e.g., receptors, enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on CM5 chips; measure binding kinetics (kₐ, kd) at varying compound concentrations (1 nM–10 µM) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in Tris buffer (pH 7.4) at 25°C .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .
Q. How can computational modeling (e.g., QSAR, DFT) guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Perform DFT (B3LYP/6-311G**) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic regions .
- 3D-QSAR : Use Comparative Molecular Field Analysis (CoMFA) on analogs to correlate steric/electrostatic fields with bioactivity (e.g., IC₅₀ values for receptor antagonism) .
- ADMET Prediction : Employ SwissADME or pkCSM to predict permeability (Caco-2), metabolic stability (CYP450 isoforms), and toxicity (hERG inhibition) .
Q. How should researchers address contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. CHO), incubation times (24h vs. 48h), and solvent controls (DMSO ≤0.1%) .
- Structural Analog Analysis : Test derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variables like assay sensitivity and compound purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
